

# 2-Isopropylphenol chemical properties and structure

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## Compound of Interest

Compound Name: 2-Isopropylphenol

Cat. No.: B7770328

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## An In-depth Technical Guide to 2-Isopropylphenol

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of **2-isopropylphenol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identity

**2-Isopropylphenol**, also known as o-cumenol, is an organic compound classified as a member of the phenols.<sup>[1][2]</sup> It consists of a phenol ring substituted with an isopropyl group at the ortho position.<sup>[1][2]</sup>

Identifier	Value
IUPAC Name	2-propan-2-ylphenol[1]
CAS Number	88-69-7[1]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O[1]
Molecular Weight	136.19 g/mol [1]
SMILES String	CC(C)c1ccccc1O
InChI Key	CRBJBYGJVIBWIY-UHFFFAOYSA-N
Synonyms	o-Isopropylphenol, o-Cumenol, 2-(1-Methylethyl)phenol, o-Hydroxycumene[1][3]

## Physicochemical Properties

**2-Isopropylphenol** is a light-yellow liquid with a characteristic medicinal or creosote-like odor. [1][2] It is less dense than water and is insoluble in water, but soluble in organic solvents like alcohol and toluene.[1][4]

Property	Value
Melting Point	12-16 °C[2]
Boiling Point	212-213 °C[2]
Density	1.012 g/mL at 25 °C[2]
Refractive Index (n <sub>20/D</sub> )	1.526[2]
Vapor Pressure	<0.05 mmHg at 25 °C
Flash Point	107 °C (closed cup)
Water Solubility	Insoluble[1][2]
pKa (Strongest Acidic)	10.5[5]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of **2-isopropylphenol**.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.21 - 7.05	m	2H	Ar-H
6.94 - 6.73	m	2H	Ar-H
4.76	s	1H	OH
3.21	septet	1H	CH
1.26	d	6H	CH <sub>3</sub>

Note: Data obtained in CDCl<sub>3</sub> solvent.<sup>[6][7]</sup> Peak assignments are inferred from the chemical structure and typical chemical shifts.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.

Chemical Shift (ppm)
152.56
134.69
126.68
126.46
121.13
115.42
26.90
22.59

Note: Data obtained in CDCl<sub>3</sub> solvent.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3200	O-H stretch (broad, indicating hydrogen bonding) <a href="#">[4]</a>
3050-3020	Aromatic C-H stretch
2960-2870	Aliphatic C-H stretch
1600–1450	Aromatic C=C stretches <a href="#">[4]</a>
1250-1180	C-O stretch (phenol)

Note: Assignments are based on typical IR absorption frequencies for the respective functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity
136	30.20% ( $M^+$ )
121	99.99% ( $[M-CH_3]^+$ )
103	28.10%
60.5	29.80%
39	28.00%

Note: Data corresponds to Electron Ionization (EI) mass spectrometry.[\[1\]](#)

## Experimental Protocols

### Synthesis

A common method for the industrial production of **2-isopropylphenol** is the alkylation of phenol.[\[8\]](#)[\[9\]](#)

- Reactants: Phenol and an alkylating agent such as propylene or isopropanol.[\[10\]](#)[\[11\]](#)
- Catalyst: An acid catalyst is typically used. Examples include amorphous aluminosilicate[\[10\]](#), aluminum phenolate[\[8\]](#)[\[9\]](#), or a diethyl ether complex of boron trifluoride in a phosphoric acid diluent.[\[11\]](#)
- Reaction Conditions: The reaction is generally carried out at elevated temperatures, for instance between 70-90 °C when using the boron trifluoride catalyst.[\[11\]](#)
- Procedure Outline:
  - Phenol and the chosen catalyst are charged into a suitable reactor.
  - The alkylating agent (propylene or isopropanol) is introduced into the reactor.
  - The reaction mixture is heated to the desired temperature and maintained under pressure.

- After the reaction is complete, the catalyst is separated from the product mixture.
- The crude product is then purified.

## Purification

The primary method for purifying **2-isopropylphenol** from the reaction mixture is vacuum distillation or rectification.<sup>[9]</sup> This technique separates compounds based on their differences in boiling points. Unreacted phenol and other byproducts can be effectively removed to yield a product with high purity (over 97%).<sup>[9]</sup>

## Analytical Methods

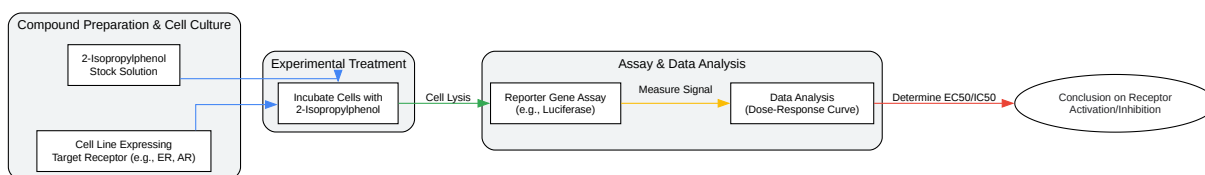
Several analytical techniques are employed for the detection and quantification of **2-isopropylphenol**.<sup>[12]</sup>

- Gas Chromatography (GC): A widely used technique for separating and analyzing volatile compounds. It can be used to determine the purity of **2-isopropylphenol** and to quantify it in various matrices.<sup>[12]</sup>
- High-Performance Liquid Chromatography (HPLC): This method is suitable for the separation and analysis of non-volatile or thermally labile compounds.<sup>[12]</sup>
- Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides high sensitivity and selectivity for the identification and quantification of **2-isopropylphenol**.<sup>[1][12]</sup>
- Spectroscopic Methods: As detailed above, NMR (<sup>1</sup>H and <sup>13</sup>C) and IR spectroscopy are essential for structural confirmation and identification.<sup>[12]</sup>

## Biological Activity and Research Applications

**2-Isopropylphenol** has been investigated for its biological activities, particularly its interaction with various nuclear receptors. Studies have explored its ability to activate the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).<sup>[2]</sup> It is also known to be catabolized through a meta-cleavage pathway in certain bacteria. Furthermore, as an analog of propofol (2,6-diisopropylphenol), it is of interest in studying interactions with ligand-gated ion channels such as GABA<sub>A</sub> receptors.

## Visualizations



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Caption: Workflow for investigating the interaction of **2-isopropylphenol** with nuclear receptors.

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